2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Overview
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions, leading to the formation of complexes with significant antioxidant activity (Chkirate et al., 2019).
Antitumor and Antioxidant Evaluation : Hamama et al. (2013) conducted research on new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their promising antitumor and antioxidant activities (Hamama et al., 2013).
Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) utilized 2-aminophenol derivatives in the chemoselective monoacetylation process for synthesizing intermediates in antimalarial drug development (Magadum & Yadav, 2018).
Synthesis of Heterocyclic Compounds for Biological Activity : Muhiebes and Al-Tamimi (2021) synthesized new heterocyclic compounds from 2-amino-4-subs. thiozole, derived from 2-N-chloro acetamido Creatinine, exploring their biological activity (Muhiebes & Al-Tamimi, 2021).
Potential Antipsychotic Agents : Wise et al. (1987) explored compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, analyzing their antipsychotic-like profile and interactions with dopamine receptors (Wise et al., 1987).
Design and Biological Evaluation for Analgesic and Anti-inflammatory Activity : Nayak et al. (2014) synthesized and evaluated the biological activity of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showing notable analgesic and anti-inflammatory activities (Nayak et al., 2014).
Antimicrobial Agents Synthesis : Aly et al. (2011) synthesized new heterocyclic compounds incorporating antipyrine moiety, showing significant biological activity against various microorganisms (Aly et al., 2011).
properties
IUPAC Name |
2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBYWPRTSJQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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